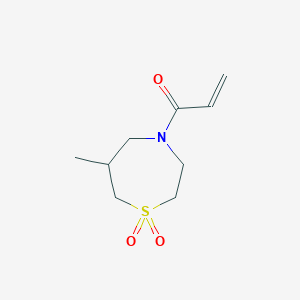
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
- Research into similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), has contributed to understanding the molecular interactions with the CB1 cannabinoid receptor. This has led to the development of pharmacophore models that detail the steric and electrostatic interactions necessary for antagonist activity against the CB1 receptor. These models serve as a crucial foundation for designing compounds with specific receptor affinities and activities, including potential applications in understanding and manipulating cannabinoid receptor interactions (Shim et al., 2002).
Antitumor and DNA Photocleavage Activities
- Derivatives of naphthalene carboxamides, modified to include aminoalkyl side chains, have been designed and synthesized. Their evaluation as antitumor and DNA photocleaving agents has shown promising results. Compounds with a specific positioning of the aminoalkyl side chain demonstrated enhanced antitumor activities and DNA photocleaving abilities, indicating their potential use in cancer therapy and molecular biology research (Li et al., 2005).
Anticonvulsant Screening
- The synthesis and anticonvulsant screening of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones highlight the potential of these compounds in the development of new anticonvulsant drugs. Their evaluation against seizure models has revealed compounds with significant activity, suggesting their role in future pharmaceutical research and development for neurological conditions (Arshad et al., 2019).
Antimicrobial Activity
- The synthesis of various heterocyclic compounds derived from naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate has demonstrated antibacterial and antiviral activities, particularly against tobacco mosaic virus. These findings suggest the potential of such compounds in treating microbial infections and in the development of new antimicrobial agents (Wang et al., 2011).
properties
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-22-23-19(26-14)17-9-5-11-24(13-17)20(25)21-12-16-8-4-7-15-6-2-3-10-18(15)16/h2-4,6-8,10,17H,5,9,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGYETHXNZRTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)
![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)
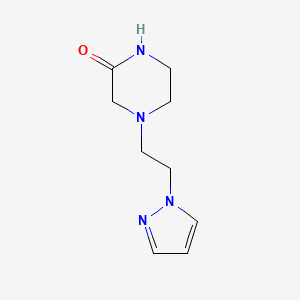
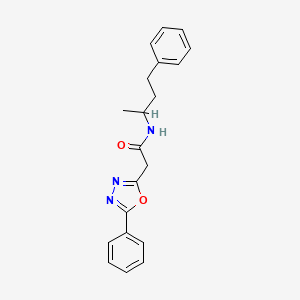
![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)
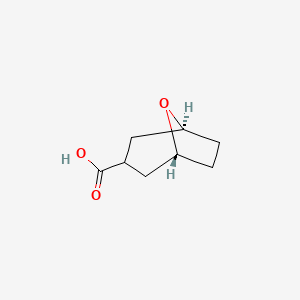
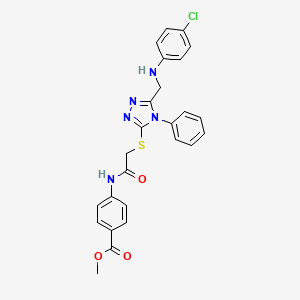
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
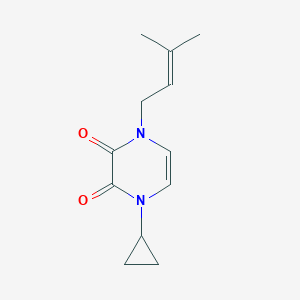
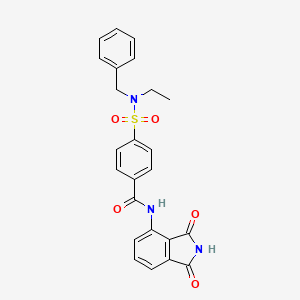
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)
